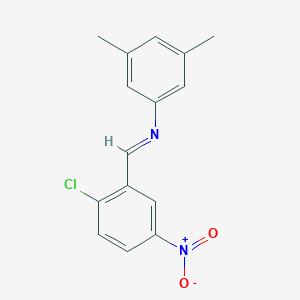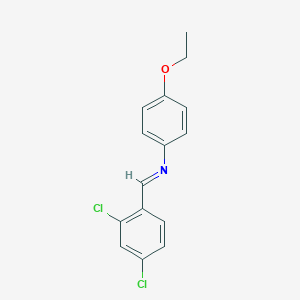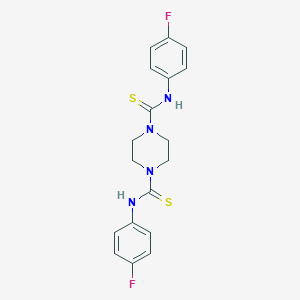
Cycloheptanol,2-fluoro-,acetate,(1R,2R)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cycloheptanol,2-fluoro-,acetate,(1R,2R) is a synthetic organic compound with a molecular formula of C14H14ClN3O2S and a molecular weight of 323.8 g/mol . This compound is characterized by the presence of a thiophene ring substituted with chloroanilino, carbonyl, and carboxamide groups. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of Cycloheptanol,2-fluoro-,acetate,(1R,2R) involves multiple steps, starting with the preparation of the thiophene ring. The synthetic route typically includes the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions: The thiophene ring undergoes substitution reactions to introduce the chloroanilino, carbonyl, and carboxamide groups. These reactions are carried out under controlled conditions to ensure the desired substitutions occur.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and using industrial-grade reagents and equipment to achieve efficient and cost-effective production.
Analyse Des Réactions Chimiques
Cycloheptanol,2-fluoro-,acetate,(1R,2R) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific groups on the thiophene ring are replaced with other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Cycloheptanol,2-fluoro-,acetate,(1R,2R) has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of Cycloheptanol,2-fluoro-,acetate,(1R,2R) involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Cycloheptanol,2-fluoro-,acetate,(1R,2R) can be compared with other similar compounds, such as:
2-Amino-4,5-dimethylthiophene-3-carboxamide: This compound shares the thiophene ring structure but lacks the chloroanilino and carbonyl groups, resulting in different chemical properties and reactivity.
4-Chloroaniline: This compound contains the chloroanilino group but does not have the thiophene ring or carboxamide group, leading to distinct applications and reactions.
The uniqueness of Cycloheptanol,2-fluoro-,acetate,(1R,2R) lies in its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.
Propriétés
Formule moléculaire |
C14H14ClN3O2S |
|---|---|
Poids moléculaire |
323.8 g/mol |
Nom IUPAC |
2-[(4-chlorophenyl)carbamoylamino]-4,5-dimethylthiophene-3-carboxamide |
InChI |
InChI=1S/C14H14ClN3O2S/c1-7-8(2)21-13(11(7)12(16)19)18-14(20)17-10-5-3-9(15)4-6-10/h3-6H,1-2H3,(H2,16,19)(H2,17,18,20) |
Clé InChI |
RAVOBQYXESYQKH-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)NC2=CC=C(C=C2)Cl)C |
SMILES canonique |
CC1=C(SC(=C1C(=O)N)NC(=O)NC2=CC=C(C=C2)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-methyl-N-(4-{[(4-methyl-3-nitrophenyl)imino]methyl}benzylidene)-3-nitroaniline](/img/structure/B323491.png)

![[2-[[(E)-indol-3-ylidenemethyl]amino]phenyl]-phenylmethanone](/img/structure/B323493.png)

![6-[[4-[(2-hydroxy-4-methylanilino)methylidene]cyclohexa-2,5-dien-1-ylidene]methylimino]-3-methylcyclohexa-2,4-dien-1-one](/img/structure/B323496.png)
![Methyl 4-[(3,4,5-trimethoxybenzylidene)amino]benzoate](/img/structure/B323499.png)





